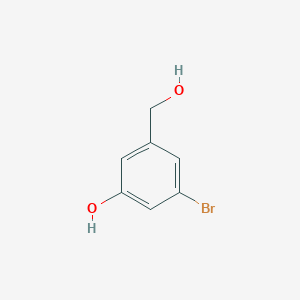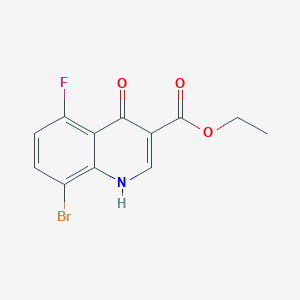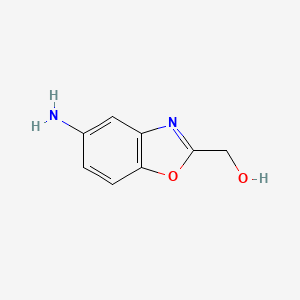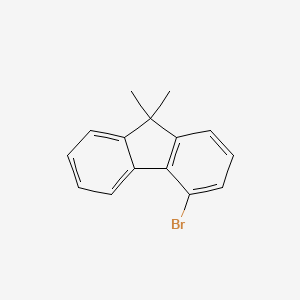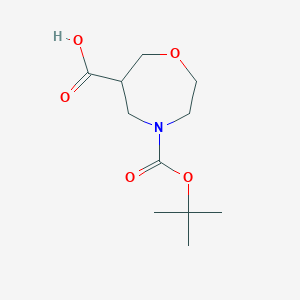
Ácido 4-(terc-butoxicarbonil)-1,4-oxazepano-6-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds involving the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of compounds involving the Boc group can be complex. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in a compound with a specific molecular structure .Chemical Reactions Analysis
The Boc group is used as a protecting group in peptide synthesis . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds involving the Boc group can vary widely. For example, 4-t-Butoxycarboxyphenylboronic acid has a molecular weight of 238.05, and it is recommended to be stored in a refrigerated condition . Another compound, 4-(TERT-BUTOXYCARBONYL)BENZOIC ACID, has a molecular weight of 222.24 and a density of 1.173g/cm³ .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
El grupo terc-butoxicarbonil (Boc) es un grupo protector común para los aminoácidos durante la síntesis de péptidos . Es particularmente útil porque puede eliminarse selectivamente en condiciones ácidas suaves sin afectar otros grupos funcionales sensibles en la cadena peptídica.
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
Este compuesto se puede usar en reacciones de acoplamiento cruzado de Suzuki-Miyaura, las cuales son cruciales para la creación de enlaces carbono-carbono en química orgánica . Esta reacción se utiliza ampliamente en la industria farmacéutica para la síntesis de diversas moléculas de fármacos.
Protección de Grupos Hidroxilo
Similar a su uso en la síntesis de péptidos, el grupo Boc también puede proteger los grupos hidroxilo durante la síntesis orgánica . Esto permite que se produzcan reacciones selectivas en otras partes de la molécula sin interferencia del grupo hidroxilo.
Síntesis de Sulfonamidas
El grupo Boc es fundamental en la síntesis de sulfonamidas primarias, que son una clase de compuestos orgánicos ampliamente utilizados en química medicinal .
Condiciones de Reducción Catalítica
Los compuestos protegidos con Boc son estables en condiciones de reducción catalítica, lo que significa que se pueden utilizar en reacciones donde se requiere la hidrogenación sin desproteger el grupo Boc .
Estabilidad en Condiciones Básicas
La estabilidad del grupo Boc en condiciones básicas lo hace adecuado para su uso en reacciones que requieren una base fuerte, asegurando que el grupo protegido permanezca intacto durante todo el proceso .
Inercia a los Nucleófilos
Debido a su inercia a varios nucleófilos, los compuestos protegidos con Boc se pueden utilizar en entornos donde están presentes sustancias nucleofílicas, sin el riesgo de reacciones secundarias no deseadas .
Síntesis de Péptidos en Fase Sólida (SPPS)
En la síntesis de péptidos en fase sólida, el grupo Boc se utiliza para proteger el grupo amino en el aminoácido unido a la resina, lo que permite la adición secuencial de aminoácidos para formar péptidos .
Mecanismo De Acción
Direcciones Futuras
The future directions for research and development involving the Boc group could include further exploration of its use in peptide synthesis, as well as the development of safer and more efficient methods for its removal . Additionally, the potential applications of these compounds in various fields, such as medicine and materials science, could be explored.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHHOHWABGIJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729060 | |
| Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269755-58-9 | |
| Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




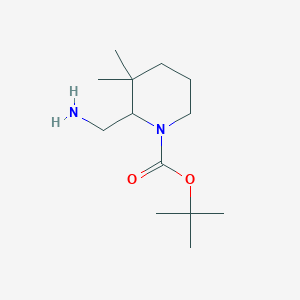
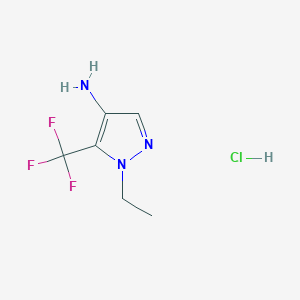
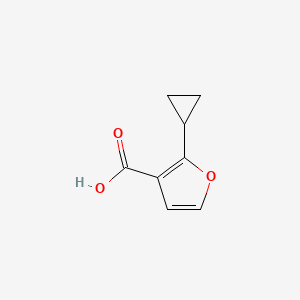



![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)

